N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride
CAS No.:
Cat. No.: VC15825618
Molecular Formula: C10H26ClN5
Molecular Weight: 251.80 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H26ClN5 |
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Molecular Weight | 251.80 g/mol |
IUPAC Name | N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine;hydrochloride |
Standard InChI | InChI=1S/C10H25N5.ClH/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15;/h13H,1-12H2;1H |
Standard InChI Key | BYASJBUCMLHPTM-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CCN)CCNCCN.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The hydrochloride salt of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine derives from its parent amine through protonation with hydrochloric acid. Key identifiers include:
*Calculated from base molecular weight + HCl (36.46 g/mol).
The piperazine ring adopts a chair conformation, while the ethylenediamine chains provide rotational flexibility, enabling adaptive binding to metal ions or biological targets . Spectroscopic characterization (e.g., NMR, IR) would reveal distinct peaks for NH₂ (δ 1.5–2.5 ppm in ¹H NMR) and piperazine protons (δ 2.5–3.5 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The base compound is synthesized via nucleophilic substitution reactions between piperazine derivatives and ethylenediamine precursors. Literature methods include:
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Route A: Reaction of 1-(2-chloroethyl)piperazine with excess ethylenediamine under reflux, followed by purification via distillation .
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Route B: Coupling of 2-(piperazin-1-yl)ethylamine with 2-aminoethyl bromide using a palladium catalyst .
Conversion to the hydrochloride salt typically involves treating the free base with concentrated HCl in ethanol, yielding a crystalline solid after recrystallization . Industrial-scale production requires inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .
Physicochemical Properties
Thermal and Solubility Profiles
*Predicted based on structural analogs .
The hydrochloride salt’s hygroscopic nature necessitates storage in airtight containers with desiccants .
Applications in Science and Industry
Pharmaceutical Intermediates
This compound serves as a precursor to:
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Anticancer Agents: Piperazine-ethylenediamine structures chelate platinum(II) in cisplatin analogs, enhancing tumor targeting .
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Antidepressants: Functionalization with aromatic groups yields serotonin receptor ligands .
Coordination Chemistry
As a tetradentate ligand, it forms stable complexes with transition metals:
Metal Ion | Complex Structure | Application |
---|---|---|
Cu(II) | [Cu(C₁₀H₂₅N₅)Cl]⁺ | Catalytic oxidation |
Fe(III) | [Fe(C₁₀H₂₅N₅)(H₂O)₂]³⁺ | Water purification |
Parameter | Specification | Source |
---|---|---|
GHS Pictogram | Corrosion (GHS05) | |
Signal Word | Danger | |
Hazard Statement | H314 (Skin/Eye damage) | |
Precautionary Measures | P280 (Gloves/Goggles) |
Regulatory Status
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